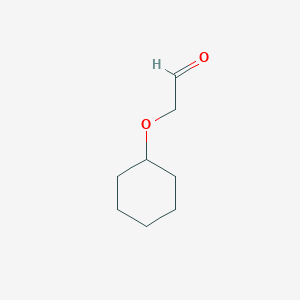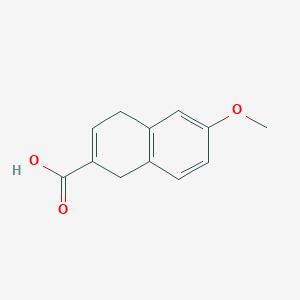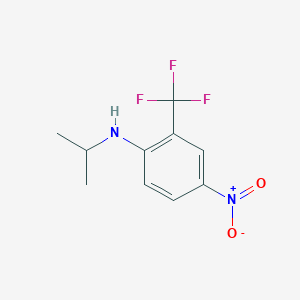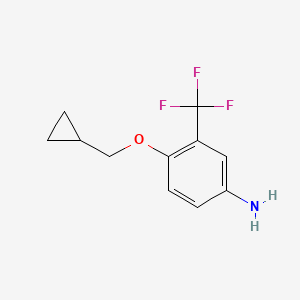
4-(Cyclopropylmethoxy)-3-(trifluoromethyl)aniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “4-(Cyclopropylmethoxy)-3-(trifluoromethyl)aniline” often involves the trifluoromethylation of carbon-centered radical intermediates . The C–F bond is the strongest single bond in organic compounds, and its activation in organic synthesis is a challenging task . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .Applications De Recherche Scientifique
Liquid Crystalline Properties
4-(Cyclopropylmethoxy)-3-(trifluoromethyl)aniline and its derivatives exhibit unique properties in the context of liquid crystals. Derivatives like 4-trifluoromethyl and 4-trifluoromethoxy show stable smectic B and A phases, respectively. These compounds' liquid crystalline properties, such as phase transition entropies, orientational order parameters, and molecular dipole moments, have been extensively studied, revealing their potential in stabilizing monolayer smectic states. The smectic A phase of the 4-trifluoromethoxy derivative, in particular, demonstrates very high orientational order, highlighting its significance in liquid crystal research (Miyajima et al., 1995).
Vibrational Analysis for NLO Materials
The vibrational characteristics of compounds closely related to this compound, such as 4-chloro-3-(trifluoromethyl)aniline, have been studied for their potential use in non-linear optical (NLO) materials. Experimental techniques like Fourier Transform-Infrared and Fourier Transform-Raman have been employed to understand the effects of substituent positions and electron-donating and withdrawing impacts on the vibrational spectra. Theoretical analyses using density functional theory provide insights into hyperconjugation interactions, molecular electrostatic potential, and thermodynamic functions, which are crucial for the development of NLO materials (Revathi et al., 2017).
Structural Elaboration in Organic Synthesis
This compound plays a significant role in organic synthesis. For instance, its use in the acid-catalyzed cyclization-condensation reactions leads to the formation of various quinolinones and quinolines. These compounds can undergo further chemical transformations, offering a wide range of possibilities for structural elaboration in synthetic chemistry. The unique chemical properties of such compounds, including their reactivity under different conditions, provide valuable insights for the development of novel synthetic methodologies (Marull & Schlosser, 2003).
Synthesis of Isoxazoles and Triazines
Research has explored the use of anionically activated trifluoromethyl groups, as found in compounds related to this compound, for the synthesis of isoxazoles and triazines. Such compounds have shown potential in a novel one-pot preparation method, demonstrating the synthetic importance and growing interest in the chemistry of activated trifluoromethyl groups. This research opens new avenues for the development of various organic compounds and highlights the versatility of trifluoromethyl-substituted substrates in organic synthesis (Strekowski et al., 1995).
Propriétés
IUPAC Name |
4-(cyclopropylmethoxy)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)9-5-8(15)3-4-10(9)16-6-7-1-2-7/h3-5,7H,1-2,6,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSXYLHJEYSSMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B3151048.png)
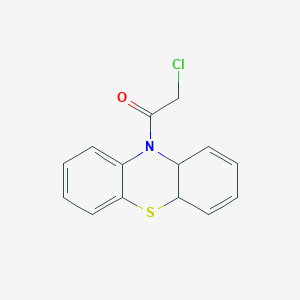
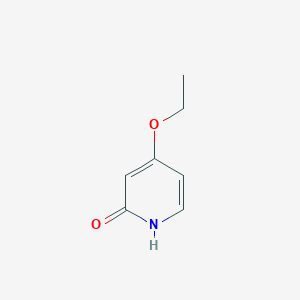

![Ethyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoate](/img/structure/B3151079.png)
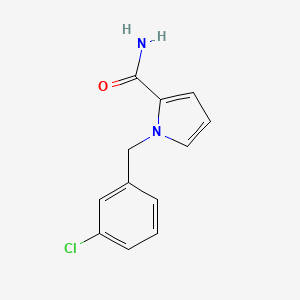
![3-[(2-Chloro-4-fluorobenzyl)sulfonyl]-propanoic acid](/img/structure/B3151087.png)
![3-[(4-Chlorobenzyl)thio]propanoic acid](/img/structure/B3151106.png)
